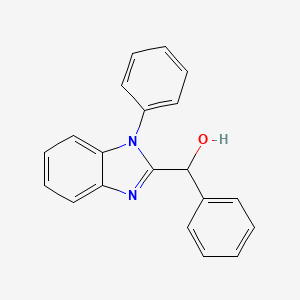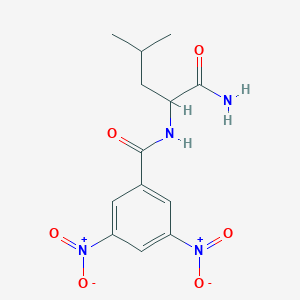
phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol, also known as PBM, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. PBM is a benzimidazole derivative that has a phenyl group attached to it, which gives it unique properties. In
作用机制
The mechanism of action of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the disruption of cellular processes. This compound has been shown to disrupt the microtubule network, which is important for cell division and growth. This disruption leads to the activation of the caspase pathway, which ultimately leads to apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the advantages of using phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol in lab experiments is its unique properties. This compound has a phenyl group attached to it, which gives it unique chemical and physical properties. This makes it a useful tool for studying cellular processes and developing new drugs. However, one of the limitations of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which can limit its use in some experiments.
未来方向
There are several future directions for research on phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol. One area of research is the development of new drugs based on this compound. This compound has been shown to have anticancer and antimicrobial properties, making it a potential candidate for the development of new drugs. Another area of research is the study of the mechanism of action of this compound. Although the mechanism of action of this compound is not fully understood, further research could lead to the development of new drugs that target specific cellular processes. Finally, research could focus on the synthesis of new derivatives of this compound with improved properties.
合成方法
The synthesis of phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 2-aminobenzimidazole with benzaldehyde. The resulting Schiff base is then reduced using sodium borohydride to give this compound. This method has been optimized to achieve high yields and purity of this compound.
科学研究应用
Phenyl(1-phenyl-1H-benzimidazol-2-yl)methanol has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. In addition, this compound has been studied for its potential use as an antimicrobial agent. Studies have shown that this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
phenyl-(1-phenylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-19(15-9-3-1-4-10-15)20-21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14,19,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVBDBFFVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)

